molecular formula C18H20ClN3O2 B2557923 3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034396-17-1

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2557923
CAS RN: 2034396-17-1
M. Wt: 345.83
InChI Key: UARCEDVGKBRPGS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one, also known as CPP, is a chemical compound that belongs to the class of arylcyclohexylamines. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Structural and Electronic Properties

Research on related compounds has highlighted their structural and electronic properties, particularly in the context of anticonvulsant drugs. These studies have solved crystal structures and refined them using single crystal X-ray diffraction data, alongside ab initio molecular-orbital calculations to confirm and quantify experimental data. Such insights are crucial for understanding the limited inclination of phenyl rings when ortho-substituted, marked delocalization of nitrogen lone pairs, and critical orientation due to this delocalization in compounds with similar structures (Georges et al., 1989).

Molecular Structure and Docking Studies

Studies on compounds with structural similarities have also included comprehensive molecular structure analysis, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity investigations. These efforts involve experimental and theoretical vibrational studies, DFT analysis, HOMO-LUMO energy distribution computation, Molecular Electrostatic Potential (MEP) mapping, and exploration of topological parameters. Such research underlines the importance of understanding the molecular interactions, stability, and charge delocalization within molecules (Sivakumar et al., 2021).

Pharmacological Properties

The pharmacological properties and applications of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been documented, encompassing a range of compounds with various biological activities. This research provides a foundation for understanding how modifications in the molecular structure can lead to different biological and pharmacological outcomes (Vardanyan, 2018).

Anticancer and Antimicrobial Activities

Synthetic efforts and biological evaluations have led to the development of compounds with potential anticancer and antimicrobial activities. These include the design and synthesis of novel pyrimidinyl pyrazole derivatives and their structural analogs, highlighting the significant role of molecular design in targeting specific biological pathways and organisms (Hafez et al., 2016).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-5-1-4-14(12-15)7-8-17(23)22-11-2-6-16(13-22)24-18-20-9-3-10-21-18/h1,3-5,9-10,12,16H,2,6-8,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARCEDVGKBRPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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